Cas no 1486301-55-6 (2-Amino-5,5-dimethylhexan-3-one)

2-Amino-5,5-dimethylhexan-3-one is a chiral β-amino ketone compound characterized by its branched alkyl structure and functional amine and ketone groups. This intermediate is of interest in organic synthesis, particularly for the preparation of pharmaceuticals and fine chemicals, due to its potential as a building block for complex molecules. The presence of both amino and carbonyl functionalities allows for versatile reactivity, including condensation, reduction, and cyclization reactions. Its sterically hindered dimethyl substitution may influence selectivity in asymmetric syntheses. The compound’s stability under standard conditions and compatibility with common reagents make it a practical choice for research and industrial applications requiring structurally tailored intermediates.
2-Amino-5,5-dimethylhexan-3-one structure
1486301-55-6 structure
Product name:2-Amino-5,5-dimethylhexan-3-one
CAS No:1486301-55-6
MF:C8H17NO
Molecular Weight:143.226682424545
CID:6618548
PubChem ID:82417862

2-Amino-5,5-dimethylhexan-3-one 化学的及び物理的性質

名前と識別子

    • EN300-1813679
    • 1486301-55-6
    • 2-amino-5,5-dimethylhexan-3-one
    • 2-Amino-5,5-dimethylhexan-3-one
    • インチ: 1S/C8H17NO/c1-6(9)7(10)5-8(2,3)4/h6H,5,9H2,1-4H3
    • InChIKey: XYLNOVPZHDEPPE-UHFFFAOYSA-N
    • SMILES: O=C(C(C)N)CC(C)(C)C

計算された属性

  • 精确分子量: 143.131014166g/mol
  • 同位素质量: 143.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 124
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 43.1Ų

2-Amino-5,5-dimethylhexan-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1813679-0.1g
2-amino-5,5-dimethylhexan-3-one
1486301-55-6
0.1g
$741.0 2023-09-19
Enamine
EN300-1813679-2.5g
2-amino-5,5-dimethylhexan-3-one
1486301-55-6
2.5g
$1650.0 2023-09-19
Enamine
EN300-1813679-0.5g
2-amino-5,5-dimethylhexan-3-one
1486301-55-6
0.5g
$809.0 2023-09-19
Enamine
EN300-1813679-10.0g
2-amino-5,5-dimethylhexan-3-one
1486301-55-6
10g
$5037.0 2023-06-01
Enamine
EN300-1813679-5.0g
2-amino-5,5-dimethylhexan-3-one
1486301-55-6
5g
$3396.0 2023-06-01
Enamine
EN300-1813679-1g
2-amino-5,5-dimethylhexan-3-one
1486301-55-6
1g
$842.0 2023-09-19
Enamine
EN300-1813679-5g
2-amino-5,5-dimethylhexan-3-one
1486301-55-6
5g
$2443.0 2023-09-19
Enamine
EN300-1813679-10g
2-amino-5,5-dimethylhexan-3-one
1486301-55-6
10g
$3622.0 2023-09-19
Enamine
EN300-1813679-1.0g
2-amino-5,5-dimethylhexan-3-one
1486301-55-6
1g
$1172.0 2023-06-01
Enamine
EN300-1813679-0.25g
2-amino-5,5-dimethylhexan-3-one
1486301-55-6
0.25g
$774.0 2023-09-19

2-Amino-5,5-dimethylhexan-3-one 関連文献

2-Amino-5,5-dimethylhexan-3-oneに関する追加情報

Comprehensive Analysis of 2-Amino-5,5-dimethylhexan-3-one (CAS 1486301-55-6): Properties, Applications, and Industry Trends

The chemical compound 2-Amino-5,5-dimethylhexan-3-one (CAS 1486301-55-6) has garnered significant attention in recent years due to its unique structural properties and versatile applications. As a branched-chain aliphatic ketone with an amino functional group, this molecule serves as a critical intermediate in pharmaceutical synthesis, flavor and fragrance development, and specialty chemical manufacturing. Researchers and industry professionals frequently search for terms like "2-Amino-5,5-dimethylhexan-3-one synthesis", "CAS 1486301-55-6 applications", and "safe handling of amino ketones", reflecting its growing relevance.

Structurally, 2-Amino-5,5-dimethylhexan-3-one features a six-carbon backbone with a ketone group at the third position and an amino group at the second carbon. The geminal dimethyl substitution at the fifth carbon enhances its steric stability, making it resistant to unwanted side reactions. This characteristic is particularly valuable in asymmetric catalysis, where controlled reactivity is paramount. Recent studies highlight its role in constructing chiral building blocks for APIs (Active Pharmaceutical Ingredients), aligning with the pharmaceutical industry's demand for enantioselective synthesis methods.

From an applications perspective, this compound's dual functionality (amine + ketone) enables diverse transformations. In flavor chemistry, it contributes to the synthesis of nutty and roasted aroma compounds, addressing consumer preferences for natural-tasting food additives. Meanwhile, in material science, derivatives of CAS 1486301-55-6 have shown promise as monomers for high-performance polymers with enhanced thermal stability – a hotspot in sustainable packaging research. Searches for "biodegradable polymers from amino ketones" have surged by 40% year-over-year, per Google Trends data.

Environmental and regulatory considerations are increasingly shaping the discourse around 2-Amino-5,5-dimethylhexan-3-one. While not classified as hazardous under major chemical inventories, its biodegradation pathways and green synthesis methods are actively investigated. The compound's compatibility with enzyme-mediated reactions (e.g., transaminases) positions it favorably within the green chemistry paradigm. Notably, patents filed between 2020-2023 describe solvent-free preparation techniques using zeolite catalysts, reducing energy consumption by up to 60% compared to traditional methods.

Analytical characterization of CAS 1486301-55-6 typically involves GC-MS (Gas Chromatography-Mass Spectrometry) for purity assessment and NMR (Nuclear Magnetic Resonance) for structural confirmation. The compound's low volatility (bp ~245°C) and moderate water solubility (logP ~1.8) make it suitable for both aqueous-phase and organic-phase reactions. These physicochemical properties are frequently queried in technical forums, alongside "scaling up 2-Amino-5,5-dimethylhexan-3-one production" – a testament to its industrial scalability.

Emerging research explores the compound's potential in agrochemicals, particularly as a precursor for systemic plant growth regulators. Its molecular architecture allows for selective modification to enhance root penetration in crops, addressing food security challenges. Concurrently, the cosmeceutical sector investigates its derivatives as skin-conditioning agents, capitalizing on the amino group's ability to form hydrogen bonds with keratin. Such multidisciplinary applications underscore why search volumes for "multifunctional amino ketones" have tripled since 2021.

Quality control protocols for 2-Amino-5,5-dimethylhexan-3-one emphasize HPLC purity (>98%) and strict limits on heavy metal contaminants. Leading manufacturers employ continuous flow chemistry to ensure batch-to-batch consistency, a process gaining traction due to its Industry 4.0 compatibility. The compound's stability under nitrogen atmosphere and resistance to auto-oxidation further enhance its shelf life, reducing storage costs – a key consideration for procurement specialists searching "long-term storage of amino ketones".

Future prospects for CAS 1486301-55-6 appear robust, with market analysts projecting a 7.2% CAGR (2024-2030) driven by pharmaceutical outsourcing and bio-based chemicals demand. Innovations in catalytic reductive amination could further streamline its production, while AI-assisted molecular modeling may unlock novel applications. As sustainability metrics become procurement priorities, 2-Amino-5,5-dimethylhexan-3-one's balance of performance and environmental profile positions it as a molecule of enduring significance.

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